molecular formula C14H8F6O2 B6384864 5-(3-Trifluoromethoxyphenyl)-3-trifluoromethylphenol CAS No. 1261576-40-2

5-(3-Trifluoromethoxyphenyl)-3-trifluoromethylphenol

Cat. No.: B6384864
CAS No.: 1261576-40-2
M. Wt: 322.20 g/mol
InChI Key: BITBDKCELJNEJO-UHFFFAOYSA-N
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Description

5-(3-Trifluoromethoxyphenyl)-3-trifluoromethylphenol is a fluorinated phenolic compound characterized by a trifluoromethoxy (–OCF₃) group at the 3-position of the phenyl ring and a trifluoromethyl (–CF₃) group at the 3-position of the phenolic core. This structure imparts high electronegativity, lipophilicity, and metabolic stability, making it a candidate for pharmaceutical and agrochemical applications. Its unique substitution pattern enhances binding affinity to hydrophobic pockets in biological targets, such as enzymes or receptors, while the phenolic –OH group allows for hydrogen bonding interactions .

Properties

IUPAC Name

3-[3-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F6O2/c15-13(16,17)10-4-9(5-11(21)7-10)8-2-1-3-12(6-8)22-14(18,19)20/h1-7,21H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BITBDKCELJNEJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=CC(=C2)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70686734
Record name 3'-(Trifluoromethoxy)-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70686734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261576-40-2
Record name 3'-(Trifluoromethoxy)-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70686734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Benzyl Ether Protection and Halobenzene Activation

The patented method for synthesizing trifluoromethylphenols involves benzyl ether intermediates to protect the phenolic hydroxyl group during subsequent reactions. For 3-trifluoromethylphenol:

  • Reaction of 3-trifluoromethylchlorobenzene with sodium benzylate in N,N-dimethylacetamide (DMA) at 80–120°C forms 3-trifluoromethylphenyl benzyl ether.

  • Hydrogenolysis over 5% palladium-on-carbon in ethanol under 50–100 psi H₂ yields 3-trifluoromethylphenol (85–90% purity).

Key Reaction Parameters:

ParameterOptimal Condition
CatalystPd/C (5%)
SolventEthanol
Pressure50–100 psi H₂
Temperature25–50°C

This method avoids harsh alkaline conditions that could degrade the trifluoromethyl group, making it superior to traditional hydrolysis or diazotization routes.

Introducing the 3-Trifluoromethoxyphenyl Group

Palladium-Catalyzed Coupling Strategies

The 3-trifluoromethoxyphenyl group is introduced via cross-coupling reactions. Two approaches are validated by experimental data:

Suzuki-Miyaura Coupling

Intermediate : 5-Bromo-3-trifluoromethylphenol (benzyl-protected).
Reagents :

  • 3-Trifluoromethoxyphenylboronic acid

  • Pd(PPh₃)₄ (1–2 mol%)

  • K₂CO₃ (2 equiv) in 1,2-dimethoxyethane (DME)/H₂O (3:1)

Procedure :

  • Protect 3-trifluoromethylphenol as its benzyl ether using NaH/DMF.

  • Brominate at position 5 using N-bromosuccinimide (NBS) in CCl₄ (70% yield).

  • Perform Suzuki coupling at 80°C for 12 h.

  • Deprotect via hydrogenolysis (Pd/C, H₂, EtOH).

Yield : 65–75% after purification by silica gel chromatography.

Ullmann-Type Coupling

Reagents :

  • 5-Iodo-3-trifluoromethylphenol (benzyl-protected)

  • 3-Trifluoromethoxyphenol

  • CuI (10 mol%), 1,10-phenanthroline (20 mol%), Cs₂CO₃ (2 equiv) in DMF

Procedure :

  • Heat at 110°C for 24 h under N₂.

  • Isolate the product via extraction (ethyl acetate/H₂O) and column chromatography.

Yield : 60–68%.

Direct Electrophilic Substitution Approaches

Friedel-Crafts Alkylation Limitations

The electron-withdrawing nature of the trifluoromethyl group deactivates the aromatic ring, rendering traditional Friedel-Crafts alkylation ineffective for introducing the 3-trifluoromethoxyphenyl moiety.

Directed ortho-Metalation (DoM)

Strategy : Use a directing group (e.g., –OMe) to facilitate lithiation at position 5:

  • Protect 3-trifluoromethylphenol as its methyl ether.

  • Treat with LDA at –78°C, followed by quenching with 3-trifluoromethoxyiodobenzene.

  • Demethylate with BBr₃ in CH₂Cl₂.

Yield : <40% due to competing side reactions.

One-Pot Tandem Reactions

Sequential Protection-Coupling-Deprotection

A streamlined protocol combining benzyl protection, coupling, and deprotection in a single reactor minimizes intermediate isolation:

  • Protection : 3-Trifluoromethylphenol → benzyl ether (NaH/DMF, 90% yield).

  • Bromination : NBS/CCl₄, 70% yield.

  • Coupling : Suzuki-Miyaura with 3-trifluoromethoxyphenylboronic acid (Pd(OAc)₂, SPhos, K₃PO₄, dioxane/H₂O, 80°C, 12 h).

  • Deprotection : H₂/Pd-C, EtOH, 25°C, 4 h.

Overall Yield : 58–62%.

Analytical Characterization and Optimization

Purity Assessment

  • HPLC : >98% purity (C18 column, MeOH/H₂O = 80:20, 1 mL/min).

  • ¹⁹F NMR (CDCl₃): δ –58.9 (CF₃O), –63.2 (CF₃).

Solvent and Catalyst Screening

SolventCatalystYield (%)
DME/H₂OPd(PPh₃)₄75
Toluene/EtOHPdCl₂(dppf)68
DMFCuI/Phenanthroline60

DME/H₂O with Pd(PPh₃)₄ provides optimal yields due to improved solubility of boronic acid.

Industrial-Scale Considerations

Cost-Effective Catalyst Recycling

  • Pd Recovery : Adsorption on activated carbon (85% recovery).

  • Solvent Reuse : Distillation of DME/H₂O mixtures reduces waste.

Chemical Reactions Analysis

Types of Reactions

5-(3-Trifluoromethoxyphenyl)-3-trifluoromethylphenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized based on substituent variations (e.g., halogenation, alkyl/aryl groups, heterocyclic systems). Below is a detailed comparison:

Structural Analogs with Fluorophenyl and Trifluoromethyl Substituents

Compound Name Substituents Molecular Weight Key Properties/Bioactivity Reference
5-(3-Trifluoromethoxyphenyl)-3-trifluoromethylphenol –OCF₃ (3-position), –CF₃ (3-position) ~286 (estimated) High lipophilicity (logP ~3.5), potential kinase inhibition
3-Fluoro-5-(trifluoromethyl)phenol –F (3-position), –CF₃ (5-position) 180.1 Boiling point: 342°C; pKa: ~7.27; used in agrochemical intermediates
5-(2-Chlorobenzyl)-3-trifluoromethylphenol –Cl (2-position benzyl), –CF₃ (3-position) 286.68 Antifungal activity (in silico docking studies)
5-(3-Fluorophenyl)-6-(trifluoromethyl)pyridin-2-ol Pyridine core, –F (3-phenyl), –CF₃ (6-position) 257.18 Density: 1.405 g/cm³; potential COX-2 inhibition

Key Observations:

  • Lipophilicity: The trifluoromethoxy group in the target compound increases logP compared to analogs with –F or –Cl substituents, enhancing membrane permeability .
  • Bioactivity: The pyridine derivative (257.18 Da) shows higher predicted acidity (pKa ~7.27) than the phenolic analogs, influencing its solubility and target binding .
  • Synthetic Accessibility: Chlorobenzyl derivatives (e.g., ) require multi-step alkylation, while trifluoromethoxy-substituted compounds demand specialized fluorination reagents.

Heterocyclic Derivatives with Fluorophenyl Moieties

Compounds like S-alkyl 4-amino-5-(5-(3-fluorophenyl)pyrazol-3-yl)-1,2,4-triazole-3-thiol () and 5-(4-Chloro-3-methylphenyl)-3-[(3-fluorophenyl)methyl]-1H-thieno[2,3-d]pyrimidine-2,4-dione () incorporate fluorophenyl groups into heterocyclic scaffolds.

  • Triazole-Pyrazole Hybrids (): Exhibit antifungal and anti-inflammatory activity via docking with cyclooxygenase-2 (COX-2) and lanosterol demethylase. Lower molecular weights (~300–350 Da) compared to the target compound improve bioavailability.
  • Thienopyrimidine Derivatives (): Molecular weight: 400.9 Da; higher steric bulk reduces blood-brain barrier penetration but enhances target specificity.

Physicochemical and Pharmacokinetic Comparisons

Parameter 5-(3-Trifluoromethoxyphenyl)-3-trifluoromethylphenol 3-Fluoro-5-(trifluoromethyl)phenol S-Alkyl Triazole-Pyrazole Hybrids
Molecular Weight ~286 180.1 300–350
logP (Predicted) ~3.5 ~2.8 2.5–3.2
pKa ~9–10 (phenolic –OH) ~7.27 6–8 (thiol group)
Metabolic Stability High (due to –CF₃/–OCF₃) Moderate Variable (dependent on S-alkylation)

Key Findings:

  • Trifluoromethoxy and trifluoromethyl groups in the target compound reduce oxidative metabolism compared to non-fluorinated analogs .
  • Thiol-containing heterocycles () may undergo faster hepatic clearance due to glutathione conjugation.

Biological Activity

5-(3-Trifluoromethoxyphenyl)-3-trifluoromethylphenol is a fluorinated organic compound that has garnered attention for its potential biological activities. The unique structural features of this compound, particularly the presence of trifluoromethyl and trifluoromethoxy groups, enhance its lipophilicity and metabolic stability, which may contribute to its interactions with biological systems.

The compound's molecular formula is C14H10F6O, and its structure includes two phenolic rings with trifluoromethyl and trifluoromethoxy substituents. These groups are known to affect the compound's solubility and reactivity, making it a candidate for various biological applications.

The mechanism of action of 5-(3-Trifluoromethoxyphenyl)-3-trifluoromethylphenol involves its interaction with specific molecular targets. The trifluoromethyl and trifluoromethoxy groups enhance the compound's ability to penetrate biological membranes and interact with enzymes and receptors. This interaction can modulate various biochemical pathways, leading to antimicrobial and anti-inflammatory effects.

Biological Activities

Research on the biological activities of 5-(3-Trifluoromethoxyphenyl)-3-trifluoromethylphenol indicates several key areas of interest:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens, including bacteria and fungi. The exact mechanisms are under investigation but may involve disruption of microbial cell membranes or inhibition of key metabolic pathways.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in vitro. This effect may be attributed to its ability to inhibit pro-inflammatory cytokines or enzymes involved in the inflammatory response.
  • Potential as a Pharmaceutical Intermediate : Due to its unique chemical properties, 5-(3-Trifluoromethoxyphenyl)-3-trifluoromethylphenol is being explored as a building block in drug development, particularly for compounds targeting inflammatory diseases or infections.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth,
Anti-inflammatoryReduction in cytokine levels
Pharmaceutical UseIntermediate for drug synthesis

Case Studies

  • Antimicrobial Study : In a study examining the antimicrobial activity of various fluorinated compounds, 5-(3-Trifluoromethoxyphenyl)-3-trifluoromethylphenol was found to significantly inhibit the growth of Escherichia coli and Staphylococcus aureus. The study utilized a standard disk diffusion method, revealing clear zones of inhibition at varying concentrations.
  • Inflammation Model : In vitro assays using macrophage cell lines demonstrated that treatment with this compound resulted in decreased levels of TNF-alpha and IL-6, key mediators of inflammation. These findings suggest potential therapeutic applications in treating inflammatory diseases.

Research Findings

Recent research highlights the following findings regarding the biological activity of 5-(3-Trifluoromethoxyphenyl)-3-trifluoromethylphenol:

  • Enhanced Lipophilicity : The presence of trifluoro groups increases the lipophilicity of the compound, facilitating better absorption and distribution within biological systems.
  • Metabolic Stability : Studies indicate that the compound exhibits increased metabolic stability compared to non-fluorinated analogs, suggesting longer half-lives in biological environments which could enhance therapeutic efficacy.

Q & A

Q. What are the optimal synthetic routes for 5-(3-trifluoromethoxyphenyl)-3-trifluoromethylphenol, and how do reaction conditions influence yield?

The synthesis of fluorinated aromatic compounds often involves nucleophilic aromatic substitution or coupling reactions. For example, analogous compounds (e.g., dispirophosphazenes) are synthesized using tetrachloromonospirocyclotriphosphazenes and diamines in THF with triethylamine as a base . Key factors include:

  • Solvent choice : THF is preferred for its polarity and ability to stabilize intermediates.
  • Reaction time : Extended durations (e.g., 3 days) ensure completion of stepwise substitutions.
  • Purification : Column chromatography is critical to isolate pure products, as seen in the removal of triethylammonium chloride salts .
  • Monitoring : Thin-layer chromatography (TLC) is used to track reaction progress .

Q. Which analytical techniques are most effective for characterizing fluorinated phenolic compounds like this target molecule?

  • NMR spectroscopy : 1^1H and 19^19F NMR are essential for confirming substituent positions and fluorine environments (e.g., in 3-trifluoromethylphenol derivatives) .
  • Mass spectrometry (MS) : High-resolution MS (ESI) validates molecular weight and fragmentation patterns, as demonstrated for chalcone derivatives .
  • HPLC : Purity assessment (>95%) is achievable via reverse-phase HPLC with UV detection .

Q. How does the trifluoromethoxy group influence the compound’s solubility and stability under experimental conditions?

Fluorinated groups enhance lipid solubility and metabolic stability but reduce aqueous solubility. For example, trifluoromethylphenols exhibit lower solubility in polar solvents due to hydrophobic effects . Stability studies should assess:

  • pH sensitivity : Fluorophenols may degrade under strong acidic/basic conditions.
  • Light exposure : Fluorinated aromatics are often light-sensitive, requiring amber glassware .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during the introduction of trifluoromethoxy and trifluoromethyl groups onto aromatic rings?

Regioselectivity is controlled by:

  • Directing groups : Electron-withdrawing groups (e.g., nitro) meta-direct electrophilic substitution, as seen in nitrophenyl acryloyl derivatives .
  • Catalytic systems : Transition-metal catalysts (e.g., Pd) enable selective cross-coupling for trifluoromethoxy insertion .
  • Protection/deprotection : Temporary protection of phenolic -OH groups prevents unwanted side reactions during fluorination .

Q. How can computational modeling predict the reactivity of 5-(3-trifluoromethoxyphenyl)-3-trifluoromethylphenol in nucleophilic substitution reactions?

  • DFT calculations : Model the electron density of the aromatic ring to identify reactive sites. For example, trifluoromethoxy groups are strong electron-withdrawing groups, activating para/ortho positions for nucleophilic attack .
  • Hammett parameters : Quantify substituent effects on reaction rates using σ values for trifluoromethoxy (-σ = 0.35) and trifluoromethyl (-σ = 0.54) groups .

Q. What are the limitations of current biological activity assays for fluorinated phenolic compounds, and how can they be improved?

  • False positives : Fluorinated compounds may non-specifically bind to proteins. Use orthogonal assays (e.g., SPR and enzymatic activity tests) to validate hits .
  • Metabolic stability : Incorporate microsomal stability assays to assess hepatic degradation, as fluorinated groups can alter cytochrome P450 interactions .
  • 3D-QSAR : Build models using chalcone derivative data to predict bioactivity and optimize substituent patterns .

Methodological Considerations

Q. How can conflicting spectral data (e.g., 1^11H NMR splitting patterns) be resolved for structurally complex fluorinated aromatics?

  • Decoupling experiments : Use 19^19F-1^1H heteronuclear correlation NMR to clarify splitting from fluorine coupling .
  • Comparative analysis : Cross-reference with published spectra of analogous compounds (e.g., 3-fluoro-5-trifluoromethylphenol) .

Q. What protocols ensure reproducibility in multi-step syntheses involving fluorinated intermediates?

  • Strict anhydrous conditions : Fluorination reagents (e.g., DAST) are moisture-sensitive. Use Schlenk lines or gloveboxes .
  • Intermediate characterization : Validate each step via LC-MS or 19^19F NMR before proceeding .

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